(R)-3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide
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Overview
Description
®-3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide is a chiral compound with a unique structure that includes a thietane ring and a hydroxybutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Hydroxybutan-2-yl Group: This step involves the addition of the hydroxybutan-2-yl group to the thietane ring, often through a nucleophilic substitution reaction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
®-3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
®-3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(S)-3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide: The enantiomer of the compound with different chiral properties.
Thietane Derivatives: Compounds with similar thietane ring structures but different substituents.
Hydroxybutan-2-yl Amines: Compounds with similar hydroxybutan-2-yl groups but different core structures.
Uniqueness
®-3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide is unique due to its specific combination of a thietane ring and a hydroxybutan-2-yl group, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-[(1,1-dioxothietan-3-yl)amino]butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-2-6(3-9)8-7-4-12(10,11)5-7/h6-9H,2-5H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANGSBBVPDXYDO-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1CS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC1CS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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